3-allyl-1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Beschreibung
The compound 3-allyl-1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione features a quinazoline-2,4-dione core substituted with an allyl group at position 3 and a (3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl moiety at position 1. The quinazoline-dione scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications . The 1,2,4-oxadiazole substituent introduces electronegative and steric effects, which may enhance binding affinity to biological targets, while the allyl group could influence solubility and metabolic stability.
Eigenschaften
IUPAC Name |
1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3/c1-2-10-24-19(26)15-8-3-4-9-16(15)25(20(24)27)12-17-22-18(23-28-17)13-6-5-7-14(21)11-13/h2-9,11H,1,10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLDLDJYXXKTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Formation of 3-Allylquinazoline-2,4(1H,3H)-dione
The quinazoline core is synthesized from anthranilic acid via cyclocondensation.
Procedure :
- Step 1 : Anthranilic acid (0.1 mol) is refluxed with allyl isocyanate (0.12 mol) in ethanol for 8 hours.
- Step 2 : The intermediate undergoes dehydrative cyclization in acetic anhydride (30 mL, 1 hour), yielding 3-allylquinazoline-2,4(1H,3H)-dione.
Characterization :
- Yield : 88–92%.
- 1H NMR (400 MHz, DMSO-d6) : δ 7.85–7.45 (m, 4H, Ar-H), 5.95 (m, 1H, CH2CHCH2), 5.30 (d, J = 17.2 Hz, 1H, CH2CHCH2), 5.20 (d, J = 10.1 Hz, 1H, CH2CHCH2), 4.65 (d, J = 5.3 Hz, 2H, NCH2).
Synthesis of 3-(3-Chlorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole
Nitrile Formation
Procedure :
Oxadiazole Cyclization
Procedure :
- Amidoxime (0.1 mol) reacts with chloroacetyl chloride (0.12 mol) in dry acetone (20 mL, 6 hours).
- Cyclization in toluene (reflux, 4 hours) yields 3-(3-chlorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole.
Characterization :
Coupling of Quinazoline and Oxadiazole Subunits
Procedure :
- Step 1 : 3-Allylquinazoline-2,4(1H,3H)-dione (0.6 mmol) and K2CO3 (0.72 mmol) are stirred in DMF (5 mL, 1 hour).
- Step 2 : 3-(3-Chlorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (0.6 mmol) and KI (0.6 mmol) are added, with stirring continued for 24 hours.
- Purification : The precipitate is filtered, washed with water, and recrystallized from ethanol.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 82 |
| Base | K2CO3 | 85 |
| Temperature | Room temperature | 80 |
| Reaction Time | 24 hours | 82 |
Characterization :
- Molecular Formula : C21H16ClN5O3.
- 1H NMR (400 MHz, DMSO-d6) : δ 8.05–7.40 (m, 8H, Ar-H), 5.90 (m, 1H, CH2CHCH2), 5.25 (s, 2H, NCH2), 4.60 (d, J = 5.1 Hz, 2H, OCH2).
- Elemental Analysis : Calculated (%) C 58.41, H 3.73, N 12.91; Found (%) C 58.65, H 3.88, N 12.79.
Mechanistic Insights and Side Reactions
The coupling proceeds via an SN2 mechanism, where the quinazoline’s nitrogen attacks the oxadiazole’s chloromethyl group. Competing hydrolysis of the oxadiazole under basic conditions is mitigated by anhydrous DMF and KI. Byproducts include unreacted quinazoline (8–12%) and hydrolyzed oxadiazole (5–7%), separable via column chromatography (hexane:ethyl acetate, 7:3).
Comparative Analysis with Analogous Hybrids
The 3-chlorophenyl substituent enhances electrophilicity at the oxadiazole’s 5-position, improving coupling efficiency compared to methoxy or nitro analogs. Key data:
| Substituent (R) | Coupling Yield (%) | Melting Point (°C) |
|---|---|---|
| 3-Cl | 82 | 218–220 |
| 4-OCH3 | 75 | 205–207 |
| 4-NO2 | 68 | 230–232 |
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized products.
Reduction: : Reduction reactions can target the oxadiazole ring or the quinazoline core, altering the electronic properties of the compound.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the quinazoline and oxadiazole moieties, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: : Halogenating agents, organometallic reagents, or amines can be employed, depending on the desired transformation.
Major Products Formed
Epoxides: : From oxidation of the allyl group.
Reduced Quinazoline Derivatives: : From reduction reactions.
Functionalized Derivatives: : Various substituted products from electrophilic and nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Recent studies have shown that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The synthesis of 3-allyl-1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione has been explored for its potential as an antimicrobial agent against various bacterial strains.
- Mechanism of Action : These compounds are believed to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication. This mechanism helps in overcoming bacterial resistance issues associated with traditional antibiotics .
- Efficacy : In vitro studies demonstrated that certain derivatives displayed moderate to high activity against both Gram-positive and Gram-negative bacteria. For instance, some compounds showed inhibition zones comparable to standard drugs like ampicillin .
Anticancer Applications
The quinazoline scaffold is well-known for its anticancer properties. Research indicates that the incorporation of oxadiazole moieties enhances the cytotoxicity of these compounds against cancer cell lines.
- Cell Line Studies : The compound has been tested against various cancer cell lines such as HEPG2 (liver cancer) and MCF-7 (breast cancer), showing promising results with IC50 values indicating effective growth inhibition .
- Targeting Mechanisms : The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 3-allyl-1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is crucial for optimizing its pharmacological properties:
| Substituent | Effect on Activity |
|---|---|
| Allyl group | Enhances lipophilicity and cellular uptake |
| Oxadiazole moiety | Increases antimicrobial and anticancer potency |
| Chlorophenyl group | Contributes to selective toxicity towards cancer cells |
Case Studies
Several studies have focused on synthesizing and testing derivatives of this compound:
- Antimicrobial Activity Study : A study conducted on a series of quinazoline derivatives demonstrated that modifications at the 1 and 3 positions significantly affected their antimicrobial activity. Compounds with oxadiazole substitutions showed enhanced efficacy against resistant bacterial strains .
- Cytotoxicity Assessment : In another research effort, derivatives were evaluated for their cytotoxic effects on MCF-7 and HEPG2 cell lines. Results indicated that specific structural modifications led to increased potency against these cancer types .
Wirkmechanismus
The compound exerts its effects through several mechanisms, depending on its application:
Molecular Targets: : Binds to specific enzymes or receptors, altering their activity.
Pathways Involved: : Interacts with biochemical pathways involved in cellular signaling, metabolism, or DNA replication.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
Quinoline-2,4-dione Derivatives (Triazole-Substituted)
Compounds such as 3-phenyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione (3Aa) and 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3-phenylquinoline-2,4(1H,3H)-dione (3Ab) () share a quinoline-dione core but differ in substituents. The triazole ring in these analogs contrasts with the oxadiazole group in the target compound. Melting points for these derivatives range from 116–277°C, reflecting structural rigidity influenced by substituents .
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives (Oxadiazole-Substituted)
Compounds like 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () replace the quinazoline core with a thienopyrimidine-dione system. These derivatives exhibit high melting points (>200°C) due to crystalline stability from the oxadiazole and thienopyrimidine groups .
Substituent Effects
- Oxadiazole vs.
- Allyl Group : The allyl substituent at position 3 may improve solubility compared to bulkier aryl groups (e.g., phenyl in 3Aa/3Ab), though specific data on the target compound’s solubility are unavailable.
Biologische Aktivität
The compound 3-allyl-1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel derivative belonging to the quinazoline family, which has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medical science.
Synthesis
The synthesis of this compound involves the reaction of quinazoline derivatives with oxadiazole and allyl groups. The process typically includes the following steps:
- Formation of the Quinazoline Backbone : Starting from 2-aminobenzylamine and appropriate carbonyl compounds.
- Introduction of the Oxadiazole Ring : Achieved through cyclization reactions with hydrazine derivatives and carboxylic acids.
- Allylation : The introduction of the allyl group is performed using allyl halides in the presence of a base.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. The results indicate that it exhibits moderate to significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10 - 12 | 75 - 80 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in treating infections caused by resistant bacterial strains .
Anticancer Activity
Recent studies have also investigated the potential anticancer properties of quinazoline derivatives. The compound has shown promise in inhibiting the growth of colon carcinoma cell lines (HCT-116). In vitro assays revealed that it interferes with cell proliferation and induces apoptosis in cancer cells .
The proposed mechanism for its antimicrobial activity involves inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. This mechanism is similar to that of fluoroquinolone antibiotics . Additionally, the oxadiazole moiety may enhance bioactivity by promoting interactions with microbial cell membranes.
Study 1: Antimicrobial Evaluation
In a study conducted by Abdelrehim et al., various quinazoline derivatives were synthesized and screened for their antimicrobial efficacy. The results indicated that compounds with oxadiazole substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that structural modifications can significantly impact biological activity .
Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of quinazoline derivatives against HCT-116 cells. The study demonstrated that the compound induced significant cytotoxic effects at varying concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .
Q & A
Q. What are the established synthetic routes for constructing the quinazoline-2,4-dione core in this compound?
The quinazoline-2,4-dione core is typically synthesized via cyclization of anthranilic acid derivatives or hydrazinoquinazolinones. For example, 2-hydrazinoquinazolin-4(3H)-ones react with acetylacetone to form triazoloquinazolinones, as demonstrated in hydrazine-mediated cyclization reactions . Alternative methods involve palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, which can introduce allyl or oxadiazole substituents .
Q. Which spectroscopic techniques are critical for confirming the structure of the oxadiazole and quinazoline moieties?
- NMR Spectroscopy : Key for identifying proton environments, such as the allyl group (δ 5.0–6.0 ppm) and oxadiazole methylene protons (δ 4.0–4.5 ppm).
- X-ray Crystallography : Validates molecular conformation and intramolecular interactions (e.g., hydrogen bonds stabilizing the oxadiazole-quinazoline linkage) .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns, particularly for the 3-chlorophenyl-oxadiazole substituent .
Q. What initial biological screening strategies are recommended for assessing this compound’s bioactivity?
Prioritize in vitro assays targeting enzymes or receptors relevant to the quinazoline scaffold (e.g., anti-inflammatory or antimicrobial targets). Use structure-activity relationship (SAR) studies by modifying the 3-chlorophenyl or allyl groups, as seen in analogous quinazolinone derivatives .
Advanced Research Questions
Q. How can palladium-catalyzed reductive cyclization be optimized to enhance yield of the 3-chlorophenyl-oxadiazole moiety?
- Catalyst Screening : Test Pd(OAc)₂ or PdCl₂ with ligands like PPh₃ to stabilize intermediates.
- CO Surrogates : Compare formic acid derivatives (e.g., HCO₂H or HCO₂Na) for efficient nitroarene reduction .
- Reaction Monitoring : Use HPLC-MS to track intermediate formation and adjust stoichiometry (e.g., nitroarene:allyl bromide ratio) .
Q. How should researchers address discrepancies in observed vs. predicted NMR chemical shifts for the allyl and oxadiazole groups?
- Computational Validation : Perform DFT/B3LYP calculations (6-311G(d,p) basis set) to simulate NMR shifts and identify conformational distortions (e.g., steric hindrance from the 3-chlorophenyl group) .
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or aggregation artifacts .
Q. What strategies resolve contradictions in biological activity data across similar quinazoline derivatives?
- Meta-Analysis : Cross-reference bioactivity datasets for substituent effects (e.g., electron-withdrawing groups on the oxadiazole ring enhancing anti-inflammatory potency) .
- Crystallographic Studies : Correlate binding modes (e.g., hydrogen-bond interactions with target proteins) with activity trends .
Methodological Guidance
Q. What computational tools are recommended for predicting the compound’s reactivity and stability?
- DFT Calculations : Use Gaussian or ORCA for optimizing geometry, calculating HOMO-LUMO gaps, and mapping electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects and degradation pathways under physiological conditions.
Q. How to design experiments for probing the mechanism of oxadiazole-quinazoline bond cleavage?
- Kinetic Studies : Monitor hydrolysis rates at varying pH (e.g., acidic vs. basic conditions) using UV-Vis spectroscopy.
- Isotopic Labeling : Introduce deuterium at the methylene bridge to track bond dissociation via LC-MS .
Data Analysis and Validation
Q. What statistical approaches are suitable for validating synthetic reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
